(1,3,5-15N3)1,3,5-triazinane-2,4,6-trione
CAS No.: 1182734-24-2
Cat. No.: VC3220863
Molecular Formula: C3H3N3O3
Molecular Weight: 132.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1182734-24-2 |
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Molecular Formula | C3H3N3O3 |
Molecular Weight | 132.05 g/mol |
IUPAC Name | (1,3,5-15N3)1,3,5-triazinane-2,4,6-trione |
Standard InChI | InChI=1S/C3H3N3O3/c7-1-4-2(8)6-3(9)5-1/h(H3,4,5,6,7,8,9)/i4+1,5+1,6+1 |
Standard InChI Key | ZFSLODLOARCGLH-VMGGCIAMSA-N |
Isomeric SMILES | C1(=O)[15NH]C(=O)[15NH]C(=O)[15NH]1 |
SMILES | C1(=O)NC(=O)NC(=O)N1 |
Canonical SMILES | C1(=O)NC(=O)NC(=O)N1 |
Introduction
Chemical Properties and Structure
Molecular Structure
(1,3,5-15N3)1,3,5-triazinane-2,4,6-trione maintains the same structural arrangement as standard cyanuric acid but with all three nitrogen atoms in the ring being 15N isotopes. The compound consists of a six-membered ring with alternating nitrogen and carbon atoms. Each carbon atom is attached to an oxygen atom via a double bond, forming three carbonyl groups that give the "trione" part of the name.
Physical and Chemical Properties
The isotopically labeled compound exhibits physical and chemical properties similar to standard cyanuric acid, with subtle differences due to the isotopic substitution. The molecular weight of the labeled compound is approximately 135.0, reflecting the increased mass from the three 15N atoms (each 15N has one additional neutron compared to 14N) .
Property | Value |
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Molecular Formula | C3H3(15N)3O3 |
Molecular Weight | 135.0 |
Chemical Purity | 90% (typical for analytical standards) |
Form | Solution (typically 100 μg/mL in water) |
Storage | Room temperature, away from light and moisture |
Applications | Environmental Analysis, Reference Standard |
Isotopic Enrichment
Commercial preparations of (1,3,5-15N3)1,3,5-triazinane-2,4,6-trione typically have 15N isotopic enrichment of approximately 98%, meaning that 98% of the nitrogen atoms at positions 1, 3, and 5 are the 15N isotope rather than the naturally abundant 14N . This high level of isotopic enrichment is crucial for the compound's effectiveness as an internal standard in mass spectrometry applications.
Synthesis Methods
General Approaches to Isotopic Labeling
The synthesis of 15N-labeled compounds generally involves incorporating 15N-enriched precursors during chemical synthesis. For triazine compounds like (1,3,5-15N3)1,3,5-triazinane-2,4,6-trione, this typically involves starting with 15N-labeled urea or related precursors. The challenge in synthesis is maintaining high isotopic purity while achieving acceptable chemical purity.
Purification and Characterization
After synthesis, the isotopically labeled compound undergoes purification procedures to achieve the desired chemical purity. Characterization typically involves mass spectrometry to confirm isotopic enrichment levels and nuclear magnetic resonance (NMR) spectroscopy to verify structural integrity. Commercial preparations of (1,3,5-15N3)1,3,5-triazinane-2,4,6-trione generally achieve chemical purities of around 90% .
Applications in Analytical Chemistry
Internal Standards for Mass Spectrometry
The primary application of (1,3,5-15N3)1,3,5-triazinane-2,4,6-trione is as an internal standard for the quantitative analysis of cyanuric acid in various matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The isotopic labeling allows clear differentiation between the analyte (native cyanuric acid) and the internal standard, enabling accurate quantification even in complex matrices .
Environmental Analysis
Beyond food safety applications, (1,3,5-15N3)1,3,5-triazinane-2,4,6-trione has utility in environmental analysis for tracking cyanuric acid in water systems, waste streams, and environmental samples. The high specificity offered by the isotopic label allows for accurate quantification even in complex environmental matrices.
Analytical Methods and Detection
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique for detecting and quantifying cyanuric acid using isotopically labeled internal standards. A typical method employs:
Parameter | Specification |
---|---|
LC System | Waters ACQUITY UPLC System or equivalent |
Column | ACQUITY UPLC BEH HILIC 2.1 x 100 mm, 1.7 μm |
Mobile phase A | 10 mM Ammonium acetate |
Mobile phase B | 10 mM Ammonium acetate in 95/5 Acetonitrile/H2O |
Flow Rate | 0.6 mL/min |
Injection Volume | 10 μL |
The MS/MS detection for cyanuric acid and its isotopically labeled variant typically occurs under electrospray ionization (ESI) negative conditions, with specific multiple reaction monitoring (MRM) transitions for each compound .
Method Validation Parameters
Methods incorporating (1,3,5-15N3)1,3,5-triazinane-2,4,6-trione as an internal standard typically undergo rigorous validation to ensure reliability. Validation parameters include:
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Linearity and calibration range
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Limits of detection and quantification
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Accuracy and precision
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Matrix effects
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Recovery rates
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Specificity
For example, a study evaluating the extraction efficiency of cyanuric acid from infant formula used spiking levels of 500 μg/kg and 2500 μg/kg in dry formula, and 100 μg/kg and 500 μg/kg in liquid formula . The isotopically labeled standard enables accurate quantification across these concentration ranges.
Comparison with Related Compounds
Relation to Cyanuric Acid
(1,3,5-15N3)1,3,5-triazinane-2,4,6-trione differs from standard cyanuric acid only in the isotopic composition of its nitrogen atoms. The chemical behavior and reactivities of the two compounds are essentially identical, with differences appearing primarily in mass spectrometric analysis where the mass difference allows for differentiation .
Other Isotopically Labeled Variants
The 15N3-labeled variant is just one of several isotopically labeled versions of cyanuric acid used in analytical chemistry. Another common variant is 13C3 15N3 cyanuric acid, which incorporates both carbon-13 and nitrogen-15 isotopes . The choice of isotopic label depends on the specific analytical requirements and potential interferences in the matrix being analyzed.
Related Triazine Compounds
The triazine ring structure is found in various other compounds of analytical and industrial importance, including:
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Melamine (2,4,6-triamino-1,3,5-triazine)
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Ammeline (4,6-diamino-2-hydroxy-1,3,5-triazine)
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Ammelide (6-amino-2,4-dihydroxy-1,3,5-triazine)
Isotopically labeled variants of these compounds are also used as analytical standards, often in conjunction with labeled cyanuric acid .
Future Research Directions
Advanced Analytical Applications
Ongoing research continues to refine analytical methods incorporating isotopically labeled standards like (1,3,5-15N3)1,3,5-triazinane-2,4,6-trione. Future developments may include:
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Enhanced sensitivity through improved mass spectrometric techniques
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Broader application to more diverse food matrices
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Faster analysis through advanced chromatographic methods
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Miniaturized and field-deployable analytical systems
Mechanistic Studies
The availability of isotopically labeled cyanuric acid enables mechanistic studies of its interactions with other compounds, particularly melamine. Understanding the formation kinetics and properties of melamine cyanurate crystals is important for addressing potential toxicity issues and developing preventive measures.
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